2-amino-N-benzyl-succinamic acid

Beschreibung

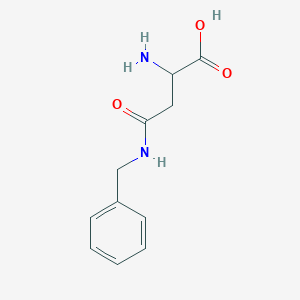

2-Amino-N-benzyl-succinamic acid is a succinamic acid derivative characterized by a benzyl-substituted amine group attached to the succinamic acid backbone.

Eigenschaften

Molekularformel |

C11H14N2O3 |

|---|---|

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

2-amino-4-(benzylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-10(14)13-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) |

InChI-Schlüssel |

HVGCTVSSWYTXLT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(=O)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural differences and similarities between 2-amino-N-benzyl-succinamic acid and related compounds:

*Calculated based on structural inference.

Functional Group Analysis

- Amide vs. Imine Groups: While this compound and its cyclohexyl analog contain stable amide bonds, 2-(benzylideneamino)acetic acid features a Schiff base (imine), which is more reactive and pH-sensitive.

- The phenyl group in 2-[benzyl(phenyl)amino]acetic acid introduces steric hindrance, which may reduce binding affinity in enzyme interactions.

Key Research Findings

- Synthetic Accessibility : Benzyl-substituted succinamic acids (e.g., ) are typically synthesized via amide coupling reactions, as described in glycobiology methods .

- Thermal Stability : Amide-based compounds (e.g., ) exhibit higher thermal stability compared to imine derivatives .

- Biological Efficacy : Preliminary studies suggest that N-(4-carboxyphenyl)succinamic acid shows promise as a COX-2 inhibitor, whereas benzylidene derivatives are less stable in physiological conditions .

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-benzyl-succinamic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1: Condensation of benzylamine with succinic anhydride derivatives under basic conditions (e.g., NaOH or K₂CO₃), followed by amidation. Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .

- Route 2: Use of coupling agents like EDC/HOBt for direct amide bond formation between benzylamine and succinamic acid precursors. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

- Optimization: Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to acid) to minimize unreacted starting material.

Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Solvent | DMF/THF | DMF improves solubility |

| Catalyst | NaOH/K₂CO₃ | Base strength affects reaction rate |

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .

- Cross-Validation: Use X-ray crystallography (if crystalline) with SHELXL for refinement .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectral data and crystallographic results?

Methodological Answer:

- Step 1: Re-examine sample purity (HPLC, ≥95%) to rule out impurities affecting spectral peaks .

- Step 2: Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA). Discrepancies may indicate conformational flexibility .

- Step 3: Validate crystallographic data with PLATON (ADDSYM) to check for missed symmetry or twinning .

- Case Study: A 2023 study on benzamide analogs found that dynamic NMR effects caused peak splitting, resolved by variable-temperature experiments .

Q. What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the amide group .

- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (IC₅₀ measurements) .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability in binding pockets. Analyze RMSD and binding free energy (MM-PBSA) .

Table 2: Computational Tools for Activity Prediction

| Tool | Application | Reference |

|---|---|---|

| AutoDock Vina | Docking studies | |

| Gaussian 16 | DFT calculations | |

| GROMACS | Molecular dynamics |

Q. How can isotopic labeling (e.g., 15^{15}15N) enhance metabolic pathway studies of this compound?

Methodological Answer:

- Synthesis: Incorporate N-labeled glycine during amidation. Use LC-MS to trace labeled metabolites .

- Applications:

- Track incorporation into cellular proteins via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

- Study hepatic metabolism using N NMR to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.